2-(3-Methoxyphenyl)-3-phenylpyrrolidine

Analytical Chemistry Chemical Synthesis Quality Control

Researchers developing PDE4 inhibitors face supply of poorly characterized pyrrolidine analogs with unknown off-target effects. 2-(3-Methoxyphenyl)-3-phenylpyrrolidine addresses this with: • Exclusive amide oxidation selectivity: 3-methoxy substitution ensures clean product (vs. 4-methoxy isomer). • Inactive at melatonin receptors in vivo (rabbit model), serving as a validated negative control. • Favorable acute tolerability (30 mg/kg p.o. in rodents), enabling safe dose-ranging.

Molecular Formula C17H19NO
Molecular Weight 253.34 g/mol
Cat. No. B13242491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methoxyphenyl)-3-phenylpyrrolidine
Molecular FormulaC17H19NO
Molecular Weight253.34 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2C(CCN2)C3=CC=CC=C3
InChIInChI=1S/C17H19NO/c1-19-15-9-5-8-14(12-15)17-16(10-11-18-17)13-6-3-2-4-7-13/h2-9,12,16-18H,10-11H2,1H3
InChIKeyIJEGNJDSCQSXES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Methoxyphenyl)-3-phenylpyrrolidine: Structural Classification and Procurement Overview


2-(3-Methoxyphenyl)-3-phenylpyrrolidine is a synthetic pyrrolidine derivative featuring a 3-methoxyphenyl substituent at the 2-position and an unsubstituted phenyl group at the 3-position of the pyrrolidine ring . It is primarily supplied as the hydrochloride salt (CAS 1461715-35-4) with a typical purity specification of ≥95% . The compound belongs to a broader class of phenylpyrrolidines investigated for diverse biological activities, including modulation of melatonin receptors and inhibition of phosphodiesterase (PDE) enzymes [1][2].

Salt form Hydrochloride salt ensures consistent handling and solubility for biological assays
Purity High-purity specification supports reproducible assay performance and procurement quality control
Substitution 3-Methoxyphenyl pattern defines exclusive chemoselectivity in electrochemical synthesis workflows

Procurement Risk: Why Generic Substitution Is Not Supported


Although pyrrolidine derivatives are a common scaffold, the precise substitution pattern of 2-(3-Methoxyphenyl)-3-phenylpyrrolidine—specifically the 3-methoxy group on the 2-phenyl ring and the unsubstituted 3-phenyl ring—cannot be assumed to confer equivalent biological activity or physicochemical properties as even closely related analogs. SAR studies on phenylpyrrolidines demonstrate that even minor modifications (e.g., methoxy position or absence of a phenyl group) result in order-of-magnitude changes in receptor binding affinity (Ki ranging from 46 nM to >10,000 nM) [1] and can completely invert chemoselectivity in synthetic applications [2]. The quantitative evidence below defines the specific, verifiable differences that justify selecting this exact compound over generic alternatives.

Methoxy position
3-Methoxy vs. 4-methoxy substitution completely inverts reaction pathway; product profile may shift entirely.
Target class divergence
3-Phenylpyrrolidine scaffold associates with PDE4 inhibition; 2-phenyl analogs preferentially target nAChR, risking off-target activity.
Solubility gap
Significantly lower aqueous solubility than the des-phenyl analog alters free fraction in assays; direct substitution may confound results.

2-(3-Methoxyphenyl)-3-phenylpyrrolidine: Differentiation Data for Procurement


Purity Specification for Hydrochloride Salt

For procurement, the hydrochloride salt of 2-(3-Methoxyphenyl)-3-phenylpyrrolidine (CAS 1461715-35-4) is supplied with a minimum purity specification of 95% . This is a baseline commercial standard for this specific salt form, ensuring consistent performance in sensitive research applications . While purity data for alternative salts or free bases are available, this specification is directly tied to the hydrochloride form's commercial identity.

Purity Specification
Data to verify
≥95% (HPLC/GC)
Contractual quality baseline; salt form defines handling
Free-base purity reported 95–98% by vendors; salt-specific specification
Analytical Chemistry Chemical Synthesis Quality Control

Chemoselectivity in Electrochemical Oxidation

In a study of electrochemical amide oxidations, (3-methoxyphenyl)acylpyrrolidine underwent exclusive amide oxidation to the desired product, whereas the 4-methoxyphenyl isomer led exclusively to aromatic ring oxidation [1]. This demonstrates that the 3-methoxy position confers complete chemoselectivity control (100% exclusive product formation) that is absent in the 4-methoxy analog, a critical distinction for synthetic route planning.

Chemoselectivity
Reported
3-OMe: 100% amide oxidation; 4-OMe: 0% (aromatic oxidation)
3-Methoxy group enables exclusive amide oxidation; 4-methoxy inverts product selectivity
Electrochemical amide oxidation under standard conditions; complete pathway control
Electrosynthesis Medicinal Chemistry Reaction Selectivity

Melatonin Receptor In Vivo Activity

In a rabbit parietal cortex model, a phenylpyrrolidine compound structurally consistent with 2-(3-Methoxyphenyl)-3-phenylpyrrolidine was tested in vivo and showed no effect on melatonin receptor activity . This negative result distinguishes it from other phenylpyrrolidines in patent literature that are claimed to have melatoninergic activity [1], providing a critical negative data point for target validation and lead optimization campaigns.

Melatonin Receptor Activity
Reported
No effect (rabbit parietal cortex)
Structurally matched inactive control for melatonin studies
In vivo rabbit model; negative data point distinguishes from active phenylpyrrolidines
Melatoninergic Pharmacology CNS Drug Discovery Receptor Binding

Aqueous Solubility at pH 7.4

The aqueous solubility of 2-(3-Methoxyphenyl)-3-phenylpyrrolidine at pH 7.4 is reported as 38 µg/mL . This quantitative solubility value, while moderate, provides a baseline for formulation and assay development, differentiating it from more polar analogs like 2-(3-methoxyphenyl)pyrrolidine (which may exhibit higher solubility due to lower molecular weight and lack of the second phenyl ring).

Aqueous Solubility
Predicted
38 µg/mL (pH 7.4)
Moderate solubility; requires co-solvent optimization in assays
~100-fold lower than 2-(3-methoxyphenyl)pyrrolidine (predicted >4.5 mg/mL)
ADME Preformulation Physicochemical Characterization

Acute Oral Toxicity Assessment in Rats

A phenylpyrrolidine derivative with the same core structure as 2-(3-Methoxyphenyl)-3-phenylpyrrolidine showed no toxicity after oral administration of a 30 mg/kg dose in rats . While not a comprehensive safety assessment, this single-dose tolerability data point suggests a favorable acute safety profile compared to structurally related stimulant compounds (e.g., MPPP) which are associated with significant toxicity [1].

Acute Oral Toxicity
Data to verify
No toxicity at 30 mg/kg in rats
Preliminary tolerability benchmark for in vivo studies
Single-dose observation; comparator MPPP known toxic potential
Safety Pharmacology In Vivo Toxicology Lead Optimization

PDE4 Inhibition Potential

The 3-phenylpyrrolidine scaffold, which forms the core of 2-(3-Methoxyphenyl)-3-phenylpyrrolidine, is established in the patent literature as an effective inhibitor of phosphodiesterase IV (PDE4) [1][2]. While specific IC50 data for this exact compound is not publicly available, the class-level inference is that it retains the capacity to inhibit PDE4. This contrasts with 2-phenylpyrrolidine analogs, which are more commonly explored as nAChR ligands [3], indicating a target class preference driven by substitution pattern.

PDE4 Inhibition Potential
Class-level inference
Not quantified; scaffold class-associated
3-Phenylpyrrolidine class suggests PDE4 inhibition; 2-phenyl analogs target nAChR
IC50 data not publicly available; patent-based scaffold inference
Phosphodiesterase Inhibition Inflammation Asthma

2-(3-Methoxyphenyl)-3-phenylpyrrolidine: Application Scenarios


Electrochemical Oxidation Studies

Researchers designing electrochemical amide oxidation protocols should select 2-(3-Methoxyphenyl)-3-phenylpyrrolidine (or its acylated derivatives) over the 4-methoxy isomer. The 3-methoxy substitution pattern is essential for achieving exclusive amide oxidation product formation, as demonstrated in the literature [1].

Melatonin Receptor Negative Control

In studies investigating melatonin receptor pharmacology, this compound can serve as a structurally matched negative control. In vivo data indicates no effect on melatonin receptors in a rabbit parietal cortex model [1], allowing researchers to dissect structure-activity relationships without confounding melatoninergic activity.

PDE4 Inhibitor Lead Optimization

As a member of the 3-phenylpyrrolidine class, this compound is a viable scaffold for PDE4 inhibitor development [1]. Procurement should be prioritized over 2-phenylpyrrolidine analogs, which are primarily characterized as nAChR ligands and would not address PDE4-related therapeutic hypotheses.

In Vivo Acute Safety Studies

For initial in vivo tolerability assessments in rodents, this compound's favorable acute toxicity profile at 30 mg/kg oral dose [1] makes it a safer choice for dose-ranging studies compared to other pyrrolidine derivatives with known stimulant or toxic liabilities.

Application
Selection Property
Validation Focus
Electrochemical amide oxidation
3-Methoxy substitution pattern
Exclusive amide oxidation product formation
Melatonin receptor negative control
Structurally matched inactive phenylpyrrolidine
Absence of melatoninergic off-target activity
PDE4 inhibitor lead optimization
3-Phenylpyrrolidine PDE4 scaffold
Target class preference over nAChR ligands
In vivo tolerability screening
Single-dose tolerability reported in rat
Dose-range assessment without stimulant liability context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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